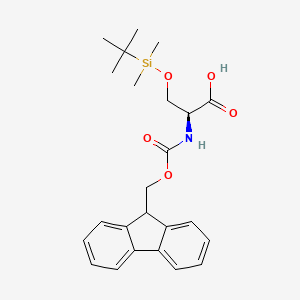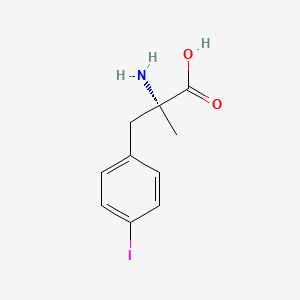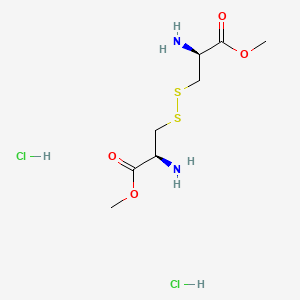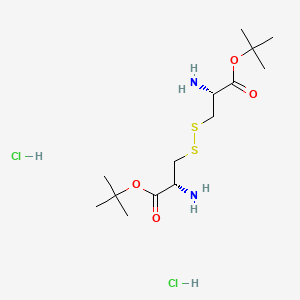
Fmoc-Ser(TBDMS)-OH
Overview
Description
Fmoc-Ser(TBDMS)-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyldimethylsilyl (TBDMS) group. The Fmoc group protects the amino group, while the TBDMS group protects the hydroxyl group of serine. This dual protection allows for selective deprotection and subsequent reactions during peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-Ser(TBDMS)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . These peptides can have various biological activities, making them important in the environment in which they operate .
Mode of Action
This compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound acts as a temporary protecting group for the amino group during peptide synthesis . After coupling, the Fmoc group is removed, allowing the next amino acid to be added .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptides . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not typically discussed in the context of peptide synthesis. This is because the compound is used in a laboratory setting for the synthesis of peptides, rather than being administered as a drug. The properties of the synthesized peptides would be of interest in a pharmacokinetic context .
Result of Action
The result of the action of this compound is the formation of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their specific sequences and structures . For example, peptides can act as signaling molecules, influencing cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the choice of solvents can also impact the synthesis process . In recent years, there has been a push towards using greener solvents in solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(TBDMS)-OH typically involves the protection of serine’s amino and hydroxyl groups. The process begins with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step yields tert-butyldimethylsilyl-protected serine. The amino group is then protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple steps of the synthesis, including the protection and deprotection of functional groups, coupling of amino acids, and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(TBDMS)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids using coupling reagents like 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, tetrabutylammonium fluoride for TBDMS removal.
Coupling: 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives and peptide chains with serine residues incorporated at specific positions .
Scientific Research Applications
Chemistry
Fmoc-Ser(TBDMS)-OH is widely used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to a solid support. This compound allows for the selective incorporation of serine residues into peptides .
Biology and Medicine
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides can be used in the development of peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics. These peptides can act as hormones, enzyme inhibitors, or antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(TBDMS)-OH but uses tert-butyl (tBu) group for hydroxyl protection.
Fmoc-Thr(TBDMS)-OH: A threonine derivative with similar protection groups.
Fmoc-Tyr(tBu)-OH: A tyrosine derivative with tert-butyl protection for the hydroxyl group.
Uniqueness
This compound is unique due to the use of the tert-butyldimethylsilyl group for hydroxyl protection, which offers different deprotection conditions compared to tert-butyl-protected derivatives. This allows for greater flexibility in peptide synthesis, especially when multiple protecting groups are used.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONOZYFSQPGBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932816 | |
| Record name | O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146346-81-8 | |
| Record name | O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















